Estradiol undergoes various transformations within the body, and 6β-OH-E2 is one such metabolite. Studies suggest it might be formed through an alternative pathway compared to the more common 2-hydroxylation process []. While its exact physiological functions remain under investigation, some research suggests 6β-OH-E2 might influence estrogen receptor activity and signalling [].
The scientific understanding of 6β-OH-E2 is still evolving. Current research areas explore its potential role in various physiological processes, including:
6beta-Hydroxyestradiol-17beta is a hydroxylated derivative of estradiol, specifically characterized by the addition of a hydroxyl group at the 6β position of the estradiol structure. This compound is part of a broader class of steroid hormones that play critical roles in the regulation of various physiological processes, particularly in female reproductive health. The molecular formula for 6beta-Hydroxyestradiol-17beta is C18H24O3, and it is recognized for its potential biological activities and metabolic pathways.
6beta-Hydroxyestradiol-17beta exhibits biological activities that are similar to those of estradiol but may differ in potency and receptor interactions. It has been implicated in various physiological processes such as:
The synthesis of 6beta-Hydroxyestradiol-17beta can be achieved through several methods:
These methods allow for the production of 6beta-Hydroxyestradiol-17beta with varying degrees of purity and yield.
The applications of 6beta-Hydroxyestradiol-17beta span various fields:
Research on interaction studies has shown that 6beta-Hydroxyestradiol-17beta can interact with several biological systems:
These studies are crucial for understanding how this compound functions within biological systems and its implications for health.
Several compounds share structural similarities with 6beta-Hydroxyestradiol-17beta. Below is a comparison highlighting its uniqueness:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| Estradiol | Parent compound | Strong estrogenic activity |
| 4-Hydroxyestradiol | Hydroxyl group at C4 | Similar receptor activity |
| 2-Hydroxyestradiol | Hydroxyl group at C2 | Different metabolic pathway |
| Estrone | Ketone group at C3 | Precursor to estradiol |
| 16alpha-Hydroxyestrone | Hydroxyl group at C16 | Unique metabolic pathway |
Uniqueness: The distinct hydroxylation at the 6β position gives this compound unique properties compared to its analogs, particularly affecting its receptor binding affinity and metabolic stability.
6beta-Hydroxyestradiol-17beta possesses the molecular formula C18H24O3, indicating a composition of eighteen carbon atoms, twenty-four hydrogen atoms, and three oxygen atoms [1] [2]. The compound has a molecular weight of 288.4 grams per mole, which reflects the addition of one oxygen and one hydrogen atom to the parent estradiol structure [1] [7]. The Chemical Abstracts Service registry number for this compound is 3583-03-7, providing a unique identifier for scientific and regulatory purposes [13] [35].
The structural framework of 6beta-Hydroxyestradiol-17beta is based on the estrane steroid nucleus, specifically the cyclopenta[a]phenanthrene ring system characteristic of estrogen compounds [2] [31]. The systematic International Union of Pure and Applied Chemistry name for this compound is (6R,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol [2] [35]. This nomenclature precisely defines the stereochemical configuration at each chiral center within the molecule.
The Simplified Molecular Input Line Entry System representation provides the connectivity information: C[C@]12CC[C@H]3C@@H[C@@H]1CC[C@@H]2O [2] [35]. The International Chemical Identifier string further specifies the complete structural information: InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3/t12-,13-,15+,16-,17+,18+/m1/s1 [2] [20].
The stereochemical complexity of 6beta-Hydroxyestradiol-17beta is characterized by the presence of six defined stereocenters throughout the molecular framework [20]. The absolute configuration has been established with complete stereochemical assignment at each chiral center, as indicated by the specific rotation descriptors in the systematic nomenclature [20] [35]. The compound exhibits absolute stereochemistry with all six stereocenters being defined, contributing to its unique three-dimensional structure and biological activity profile [20].
The 6beta configuration specifically refers to the spatial orientation of the hydroxyl group at carbon-6, where the beta designation indicates that the hydroxyl substituent projects below the plane of the steroid ring system when viewed in the standard steroid orientation [24] [29]. This stereochemical arrangement is critical for the compound's interaction with biological targets and differs significantly from the 6alpha isomer in terms of both chemical reactivity and biological properties [24] [29].
The stereochemical descriptors (6R,8R,9S,13S,14S,17S) define the absolute configuration at each chiral center according to the Cahn-Ingold-Prelog priority rules [20] [35]. The R and S designations provide unambiguous specification of the spatial arrangement of substituents around each asymmetric carbon atom, ensuring precise identification of the compound's three-dimensional structure [23] [25].
The physical properties of 6beta-Hydroxyestradiol-17beta reflect its steroid nature and the influence of the additional hydroxyl functionality [32] [33]. The compound is typically encountered as a crystalline solid under standard laboratory conditions, although specific melting point and crystalline form data are limited in the available literature [15] [33]. Storage recommendations indicate optimal stability at temperatures of -18°C, suggesting temperature sensitivity that is common among hydroxylated steroid compounds [35] [44].
Solubility characteristics of 6beta-Hydroxyestradiol-17beta are influenced by the presence of three hydroxyl groups, which provide hydrogen bonding capability and moderate polarity [34] [37]. The compound demonstrates limited solubility in water due to its predominantly lipophilic steroid backbone, while showing enhanced solubility in polar organic solvents such as dimethyl sulfoxide and methanol [5] [32]. The presence of multiple hydroxyl groups increases the compound's polarity compared to the parent estradiol, affecting its distribution and extraction properties in analytical procedures [12] [33].
The optical activity of 6beta-Hydroxyestradiol-17beta arises from its multiple chiral centers, though specific optical rotation values are not extensively documented in the current literature [18] [20]. The compound's refractive index and density properties follow typical patterns for hydroxylated steroid compounds, though precise experimental values require further investigation [18] [33].
The chemical reactivity of 6beta-Hydroxyestradiol-17beta is governed by the presence of three hydroxyl functional groups and the aromatic phenolic system within the A-ring [32] [34]. The hydroxyl groups at positions 3, 6beta, and 17beta each exhibit distinct reactivity patterns based on their chemical environments and steric accessibility [26] [34]. The phenolic hydroxyl at position 3 demonstrates typical phenolic behavior, including susceptibility to oxidation and the ability to participate in hydrogen bonding interactions [34] [37].
The 6beta-hydroxyl group represents a secondary alcohol functionality that can undergo typical alcohol reactions, including oxidation to the corresponding ketone and esterification reactions [32] [36]. This hydroxyl group is particularly significant in metabolic pathways, where it serves as a site for further enzymatic modifications [26] [30]. The reactivity of this position has been demonstrated in various synthetic transformations and metabolic studies [26] [29].
The 17beta-hydroxyl group exhibits secondary alcohol characteristics and plays a crucial role in the compound's estrogenic activity profile [27] [28]. This functional group is susceptible to oxidation reactions that can convert the compound to its corresponding 17-ketone derivative [34] [36]. The stability of this hydroxyl group under various chemical conditions has been studied in the context of metabolic transformations and analytical method development [32] [34].
Chemical stability studies indicate that 6beta-Hydroxyestradiol-17beta is generally stable under normal laboratory conditions but may be susceptible to oxidative degradation in the presence of strong oxidizing agents [32] [35]. The compound shows stability characteristics typical of hydroxylated steroids, with particular sensitivity to light and elevated temperatures [32] [33].
The spectral properties of 6beta-Hydroxyestradiol-17beta provide crucial information for structural identification and analytical quantification [9] [11]. Nuclear magnetic resonance spectroscopy reveals characteristic patterns that distinguish this compound from other estradiol metabolites [9] [14]. Proton nuclear magnetic resonance spectroscopy shows signals consistent with the aromatic protons of the A-ring, the various methylene and methine protons throughout the steroid backbone, and the distinctive patterns associated with the 6beta-hydroxyl substitution [9] [14].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with specific chemical shifts that reflect the electronic environment of each carbon atom [9] [10]. The presence of the 6beta-hydroxyl group creates characteristic shifts in the carbon signals of the B-ring, particularly for the carbons adjacent to the hydroxylation site [9] [11].
Infrared spectroscopy of 6beta-Hydroxyestradiol-17beta exhibits characteristic absorption bands associated with the hydroxyl functional groups [11] [32]. The broad absorption in the 3200-3600 cm⁻¹ region corresponds to the hydroxyl stretch vibrations, while the aromatic C-C stretches appear in the 1400-1600 cm⁻¹ region [11] [33]. The fingerprint region below 1500 cm⁻¹ provides specific structural information that can be used for compound identification [11] [32].
Mass spectrometry analysis reveals the molecular ion peak at m/z 288, corresponding to the molecular weight of the compound [2] [12]. Fragmentation patterns in mass spectrometry provide structural information through characteristic loss patterns, including dehydration reactions from the hydroxyl groups and ring fragmentation processes [12] [42]. Collision cross-section measurements have been reported for various ionization states, providing additional analytical parameters for identification purposes [2].
The structural relationship between 6beta-Hydroxyestradiol-17beta and its parent compound estradiol reveals the impact of hydroxylation at the 6beta position [26] [27]. Estradiol possesses the molecular formula C18H24O2 with a molecular weight of 272.4 grams per mole, indicating that the hydroxylation adds precisely one oxygen atom and one hydrogen atom to the parent structure [5] [27]. This modification represents a gain of 16 atomic mass units, consistent with the addition of a single hydroxyl group [1] [5].
The stereochemical framework remains largely unchanged between the parent and metabolite compounds, with the critical difference being the introduction of the 6beta-hydroxyl substituent [27] [28]. This modification does not alter the fundamental estrane backbone or the configuration at other chiral centers, maintaining the essential structural features required for estrogen receptor recognition [27] [28]. However, the additional hydroxyl group significantly impacts the compound's polarity and hydrogen bonding capacity [28] [37].
Comparative analysis of binding affinities reveals that 6beta-Hydroxyestradiol-17beta exhibits substantially reduced affinity for estrogen receptors compared to estradiol [27] [28]. While estradiol demonstrates high and approximately equal binding affinity for both estrogen receptor alpha and estrogen receptor beta, the 6beta-hydroxylated metabolite shows markedly diminished receptor binding capacity [27] [28]. This reduction in receptor affinity reflects the steric and electronic effects of the additional hydroxyl substitution [28] [37].
The metabolic pathway leading from estradiol to 6beta-Hydroxyestradiol-17beta involves the action of estradiol 6beta-monooxygenase, an enzyme that catalyzes the hydroxylation reaction [4] [30]. This enzymatic transformation represents a significant metabolic route for estradiol clearance and demonstrates the biological relevance of this structural modification [26] [30]. The reaction requires molecular oxygen and an electron donor, resulting in the formation of the hydroxylated product along with water as a byproduct [4] [30].
| Property | Estradiol | 6beta-Hydroxyestradiol-17beta |
|---|---|---|
| Molecular Formula | C18H24O2 | C18H24O3 |
| Molecular Weight (g/mol) | 272.4 | 288.4 |
| Hydroxyl Groups | 2 | 3 |
| CAS Number | 50-28-2 | 3583-03-7 |
| Chiral Centers | 5 | 6 |
| Estrogen Receptor Affinity | High | Reduced |